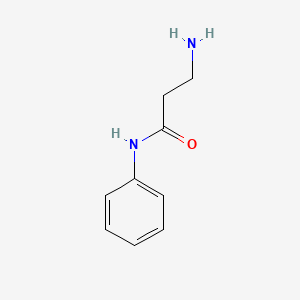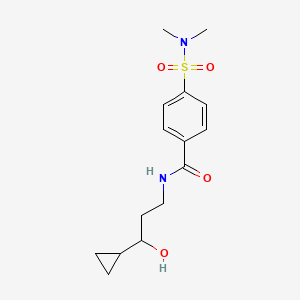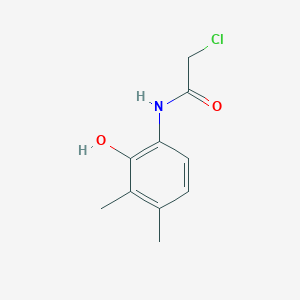
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide, also known as ITQ-29, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. ITQ-29 has been shown to possess potential therapeutic properties, making it a promising candidate for drug development.
Scientific Research Applications
Tumor Proliferation Assessment
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide, as part of the compound 18F-ISO-1, has been evaluated for its potential in imaging tumor proliferation via PET in patients with newly diagnosed malignant neoplasms. The study demonstrated that tumor uptake of 18F-ISO-1 correlated significantly with the Ki-67 (a marker of proliferation) and mitotic index, suggesting its promise for evaluating the proliferative status of solid tumors. The safety profile and dosimetry assessment indicated no adverse effects, supporting its use in clinical trials for tumor proliferation imaging (Dehdashti et al., 2013).
Chemical Synthesis and Catalysis
Research into the synthesis of isoquinolin-1-(2H)-ones, including derivatives and fused isoquinolin-1-(2H)-ones, highlights the broader chemical applications of related compounds. These studies explore one-pot synthesis techniques and Rh(III)-catalyzed oxidative olefination, showcasing the versatility and efficiency of these methods in producing complex chemical structures, which may have implications for the development of new pharmaceuticals and materials (Guastavino et al., 2006); (Rakshit et al., 2011).
Ligand Studies for Sigma-2 Receptors
Compounds structurally similar to this compound have been studied as potential ligands for sigma-2 receptors. These studies provide insights into the interaction of novel benzamide analogues with sigma-2 receptors, which could inform the development of new diagnostic and therapeutic agents targeting this receptor system. The research indicates that these compounds can serve as useful tools for studying sigma-2 receptors in vitro (Xu et al., 2005).
Neuropharmacological Research
Investigations into cyclic AMP-dependent protein kinase inhibitors have unveiled compounds similar to this compound that may influence neuropharmacology. These inhibitors, like H-89, have shown potential in modulating protein phosphorylation and affecting neurite outgrowth in neuronal cells. This research opens up possibilities for the use of these compounds in studying neuronal regeneration and the treatment of neurological disorders (Chijiwa et al., 1990).
Properties
IUPAC Name |
4-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)21(25)23-12-4-5-16-10-11-18(13-19(16)23)22-20(24)17-8-6-15(3)7-9-17/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOERLHAVCKTJHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-Indol-3-yl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2603021.png)

![N-(4-ethoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2603027.png)

![N-benzyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2603032.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2603033.png)

![N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2603035.png)
![1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2603038.png)


![1-[2-(diethylamino)ethyl]-1H-indol-5-amine](/img/structure/B2603042.png)
![3-cyclopropyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2603043.png)
